molecular formula C6H6N2O2 B13626718 5-(Isocyanomethyl)-3-methoxyisoxazole

5-(Isocyanomethyl)-3-methoxyisoxazole

Cat. No.: B13626718
M. Wt: 138.12 g/mol
InChI Key: JDOMFXWQPZIVDV-UHFFFAOYSA-N
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Description

5-(Isocyanomethyl)-3-methoxyisoxazole is a heterocyclic compound featuring an isoxazole core substituted with a methoxy group at position 3 and an isocyanomethyl (-CH₂-N=C=O) group at position 5. Isoxazole derivatives are renowned for their biological activities, including antimicrobial, antiviral, and anti-inflammatory effects, as highlighted in multiple studies .

Properties

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

IUPAC Name

5-(isocyanomethyl)-3-methoxy-1,2-oxazole

InChI

InChI=1S/C6H6N2O2/c1-7-4-5-3-6(9-2)8-10-5/h3H,4H2,2H3

InChI Key

JDOMFXWQPZIVDV-UHFFFAOYSA-N

Canonical SMILES

COC1=NOC(=C1)C[N+]#[C-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(isocyanomethyl)-3-methoxy-1,2-oxazole can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxy-1,2-oxazole with an isocyanomethylating agent under controlled conditions. The reaction typically requires a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product .

Industrial Production Methods: In an industrial setting, the production of 5-(isocyanomethyl)-3-methoxy-1,2-oxazole can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher efficiency and consistency in product quality. The use of automated systems also reduces the risk of human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions: 5-(isocyanomethyl)-3-methoxy-1,2-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-(isocyanomethyl)-3-methoxy-1,2-oxazole is used as a building block in the synthesis of complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the exploration of novel chemical reactions .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of new pharmaceuticals and agrochemicals due to its ability to interact with biological targets .

Medicine: The compound is investigated for its potential therapeutic applications. Its derivatives have been explored for their antimicrobial, anti-inflammatory, and anticancer properties .

Industry: In the industrial sector, 5-(isocyanomethyl)-3-methoxy-1,2-oxazole is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of 5-(isocyanomethyl)-3-methoxy-1,2-oxazole involves its interaction with specific molecular targets. The isocyanomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in the inhibition or activation of biological pathways, depending on the specific target and context .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Features and Substituent Effects

Compound Substituents (Position) Key Functional Groups Molecular Weight (g/mol) Biological Activities
5-(Isocyanomethyl)-3-methoxyisoxazole Isocyanomethyl (5), Methoxy (3) -N=C=O, -OCH₃ ~153.14* Not explicitly reported; inferred reactivity
5-Isocyanato-4-methyl-1,3-oxazole Isocyanate (5), Methyl (4) -N=C=O, -CH₃ 113.11 Intermediate in drug synthesis
5-Methyl-3-phenylisoxazole-4-carboxylic acid Methyl (5), Phenyl (3), Carboxylic acid (4) -COOH, -CH₃, -C₆H₅ 231.23 Antitumor, antiviral, antifungal
5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole Methoxyphenyl (5), Phenyl (3) -OCH₃, -C₆H₅ 267.30 Fungicidal, antibacterial
5-(Bromomethyl)-3-methylisoxazole Bromomethyl (5), Methyl (3) -CH₂Br, -CH₃ 190.03 Alkylating agent in synthesis
(5-Methyl-3-isoxazolyl)methylamine Methyl (5), Aminomethyl (3) -CH₂NH₂, -CH₃ 112.14 Pharmaceutical intermediate

*Calculated based on molecular formula C₆H₆N₂O₂.

Key Observations:
  • Electrophilic Reactivity: The isocyanomethyl group in the target compound shares reactivity with isocyanate derivatives (e.g., 5-isocyanato-4-methyl-1,3-oxazole ), but the methylene spacer (-CH₂-) may reduce steric hindrance, enhancing accessibility in nucleophilic reactions.
  • Comparison with Halogenated Analogs: The bromomethyl group in 5-(Bromomethyl)-3-methylisoxazole is a leaving group, whereas the isocyanomethyl group is electrophilic, enabling distinct reaction pathways.

Physical Properties

  • Melting Points: Substituted isoxazoles exhibit wide melting point ranges (e.g., 210–242°C for amino-methylisoxazole derivatives ). The target compound’s melting point is unreported but expected to align with polar isoxazoles (e.g., ~150–200°C).
  • Solubility: Methoxy groups enhance solubility in polar solvents compared to non-polar substituents like phenyl rings .

Chemical Reactivity

  • Isocyanomethyl Group: Participates in cycloadditions and nucleophilic additions, similar to isocyanates but with altered kinetics due to the -CH₂- spacer .
  • Stability : Likely sensitive to moisture (hydrolysis to urea derivatives), necessitating anhydrous handling.

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